An In-depth Technical Guide to tert-Butyl 3-(4-aminobenzyl)piperidine-1-carboxylate
An In-depth Technical Guide to tert-Butyl 3-(4-aminobenzyl)piperidine-1-carboxylate
A comprehensive overview for researchers, scientists, and drug development professionals.
Abstract
Tert-Butyl 3-(4-aminobenzyl)piperidine-1-carboxylate is a notable heterocyclic compound, distinguished by its unique structural composition that combines a piperidine ring, a benzyl group, and an amino functionality. The piperidine ring is N-protected with a tert-butoxycarbonyl (Boc) group, a feature that significantly enhances its utility in organic synthesis by preventing undesired side reactions. This strategic protection allows for precise chemical modifications at other sites of the molecule. The presence of a primary amino group on the phenyl ring further broadens its synthetic potential, enabling a variety of functionalization reactions. This technical guide provides an exhaustive exploration of tert-Butyl 3-(4-aminobenzyl)piperidine-1-carboxylate, covering its chemical and physical characteristics, a plausible synthesis pathway with a detailed experimental protocol, and its prospective applications in the realm of medicinal chemistry and drug discovery. The insights presented herein are designed to equip researchers and drug development professionals with the critical knowledge required to effectively utilize this versatile chemical entity in their scientific pursuits.
Introduction: A Structural Overview
Tert-Butyl 3-(4-aminobenzyl)piperidine-1-carboxylate, with the CAS Number 221532-96-3, is a compound of significant interest in the field of medicinal chemistry. Its molecular architecture, featuring a Boc-protected piperidine scaffold linked to an aminobenzyl moiety, renders it a valuable building block for the synthesis of complex molecular entities. The Boc protecting group is instrumental in synthetic chemistry, offering stability under a range of reaction conditions while being readily removable under acidic conditions. This attribute is crucial for multi-step synthetic sequences where selective deprotection is required.
The aminobenzyl component of the molecule introduces a nucleophilic primary amine, which serves as a key handle for derivatization. This functional group can participate in a wide array of chemical transformations, including but not limited to acylation, alkylation, and sulfonylation reactions. Such versatility allows for the systematic modification of the molecule's structure, a fundamental practice in the optimization of lead compounds during the drug discovery process. The strategic placement of the benzyl group at the 3-position of the piperidine ring introduces a specific spatial arrangement that can be pivotal for achieving desired biological activities.
Figure 1. Chemical structure of tert-Butyl 3-(4-aminobenzyl)piperidine-1-carboxylate.
Physicochemical Properties
A comprehensive understanding of the physicochemical properties of a compound is fundamental to its application in research and development. The following table summarizes the key properties of tert-Butyl 3-(4-aminobenzyl)piperidine-1-carboxylate.
| Property | Value | Source |
| CAS Number | 221532-96-3 | N/A |
| Molecular Formula | C₁₇H₂₆N₂O₂ | PubChem |
| Molecular Weight | 290.40 g/mol | PubChem |
| Appearance | Solid (predicted) | N/A |
| Solubility | Soluble in organic solvents such as methanol, ethanol, and dichloromethane. | N/A |
| Storage | Store in a cool, dry place, away from light and moisture. | N/A |
Synthesis and Manufacturing
Proposed Synthetic Pathway
The synthesis of tert-Butyl 3-(4-aminobenzyl)piperidine-1-carboxylate can be strategically approached through the reduction of an intermediate containing a nitro group, which is a well-established method for the introduction of an amino group. The key steps in this proposed synthesis are outlined below:
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Wittig Reaction: The synthesis initiates with a Wittig reaction between N-Boc-3-piperidone and (4-nitrobenzyl)triphenylphosphonium bromide. This reaction is a reliable method for forming the carbon-carbon double bond, yielding tert-butyl 3-(4-nitrobenzylidene)piperidine-1-carboxylate.
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Reduction of the Double Bond: The exocyclic double bond in the intermediate is then reduced. Catalytic hydrogenation using a palladium on carbon (Pd/C) catalyst is a standard and effective method for this transformation, resulting in the formation of tert-butyl 3-(4-nitrobenzyl)piperidine-1-carboxylate.
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Reduction of the Nitro Group: The final step involves the reduction of the nitro group to a primary amine. This can be achieved through various methods, with catalytic hydrogenation using a palladium catalyst being a common and clean approach. This step yields the final product, tert-Butyl 3-(4-aminobenzyl)piperidine-1-carboxylate.
Figure 2. Proposed synthetic pathway for tert-Butyl 3-(4-aminobenzyl)piperidine-1-carboxylate.
Detailed Experimental Protocol (Hypothetical)
This section provides a hypothetical, step-by-step experimental protocol for the synthesis of tert-Butyl 3-(4-aminobenzyl)piperidine-1-carboxylate, based on the proposed pathway.
Step 1: Synthesis of tert-butyl 3-(4-nitrobenzylidene)piperidine-1-carboxylate
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To a solution of (4-nitrobenzyl)triphenylphosphonium bromide (1.2 eq) in anhydrous tetrahydrofuran (THF) at 0 °C under an inert atmosphere, add a strong base such as sodium hydride (NaH) or potassium tert-butoxide (t-BuOK) (1.2 eq) portion-wise.
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Stir the resulting ylide solution at room temperature for 1 hour.
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Cool the reaction mixture back to 0 °C and add a solution of N-Boc-3-piperidone (1.0 eq) in anhydrous THF dropwise.
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Allow the reaction to warm to room temperature and stir for 12-16 hours.
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Monitor the reaction progress by Thin Layer Chromatography (TLC).
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Upon completion, quench the reaction with water and extract the product with ethyl acetate.
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Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
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Purify the crude product by column chromatography on silica gel.
Step 2: Synthesis of tert-butyl 3-(4-nitrobenzyl)piperidine-1-carboxylate
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Dissolve the purified tert-butyl 3-(4-nitrobenzylidene)piperidine-1-carboxylate from Step 1 in a suitable solvent such as methanol or ethanol.
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Add a catalytic amount of 10% Palladium on carbon (Pd/C).
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Subject the mixture to hydrogenation in a Parr apparatus under a hydrogen atmosphere (typically 50 psi) at room temperature.
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Monitor the reaction by TLC until the starting material is consumed.
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Filter the reaction mixture through a pad of Celite to remove the catalyst and wash the pad with the solvent.
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Concentrate the filtrate under reduced pressure to obtain the desired product.
Step 3: Synthesis of tert-Butyl 3-(4-aminobenzyl)piperidine-1-carboxylate
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Dissolve the tert-butyl 3-(4-nitrobenzyl)piperidine-1-carboxylate from Step 2 in methanol or ethanol.
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Add a catalytic amount of 10% Pd/C.
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Hydrogenate the mixture under a hydrogen balloon or in a Parr apparatus at room temperature.
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Monitor the reaction by TLC.
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Once the reaction is complete, filter off the catalyst through Celite and wash with the solvent.
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Evaporate the solvent under reduced pressure to yield the final product, tert-Butyl 3-(4-aminobenzyl)piperidine-1-carboxylate.
Characterization and Analysis
The structural confirmation and purity assessment of the synthesized tert-Butyl 3-(4-aminobenzyl)piperidine-1-carboxylate would be conducted using standard analytical techniques.
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Nuclear Magnetic Resonance (NMR) Spectroscopy:
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¹H NMR spectroscopy would confirm the presence of all expected protons, including the characteristic signals for the tert-butyl group, the piperidine ring protons, the benzylic protons, and the aromatic protons. The integration of these signals would correspond to the number of protons in each environment.
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¹³C NMR spectroscopy would show the expected number of carbon signals, including those for the carbonyl group of the Boc protector, the carbons of the piperidine and aromatic rings, and the tert-butyl group.
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Mass Spectrometry (MS):
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High-resolution mass spectrometry (HRMS) would be used to determine the exact mass of the molecule, confirming its elemental composition. The predicted monoisotopic mass is 290.19943 Da.[1]
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Infrared (IR) Spectroscopy:
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IR spectroscopy would identify the key functional groups present in the molecule. Expected characteristic peaks would include N-H stretching vibrations for the primary amine, C=O stretching for the carbamate, and C-H stretching for the aliphatic and aromatic components.
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Applications in Drug Discovery and Development
The structural motifs present in tert-Butyl 3-(4-aminobenzyl)piperidine-1-carboxylate make it a highly attractive scaffold for the development of novel therapeutic agents. The piperidine ring is a common feature in many biologically active compounds and approved drugs.
The primary amino group serves as a versatile point for modification, allowing for the introduction of various pharmacophores through techniques such as amide bond formation or reductive amination. This enables the generation of libraries of diverse compounds for high-throughput screening and structure-activity relationship (SAR) studies.
While direct biological activity of the title compound is not extensively reported, its analogs have shown promise in various therapeutic areas. For instance, related aminophenylpiperidine derivatives are key intermediates in the synthesis of potent enzyme inhibitors. A notable example is the use of a similar compound, (S)-tert-butyl 3-(4-aminophenyl)piperidine-1-carboxylate, as a crucial intermediate in the synthesis of Niraparib, a poly(ADP-ribose) polymerase (PARP) inhibitor used in cancer therapy.[2] This underscores the potential of the aminobenzylpiperidine scaffold in the design of targeted therapeutics.
Safety and Handling
As with any chemical compound, proper safety precautions should be observed when handling tert-Butyl 3-(4-aminobenzyl)piperidine-1-carboxylate. While specific toxicity data is not available, it is prudent to treat it as a potentially hazardous substance.
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Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.
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Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of any dust or vapors. Avoid contact with skin and eyes.
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Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.
Conclusion
Tert-Butyl 3-(4-aminobenzyl)piperidine-1-carboxylate represents a valuable and versatile building block for medicinal chemistry and drug discovery. Its unique combination of a protected piperidine ring and a reactive amino functionality provides a robust platform for the synthesis of diverse and complex molecules. Although detailed published literature on this specific compound is limited, its structural similarity to key intermediates of important pharmaceuticals highlights its potential. The proposed synthetic route offers a practical approach for its preparation, enabling further exploration of its utility in the development of novel therapeutic agents. This guide serves as a foundational resource for researchers looking to leverage the synthetic potential of this promising molecule.
References
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PubChem. Tert-butyl 4-(4-aminobenzyl)piperidine-1-carboxylate. National Center for Biotechnology Information. Available at: [Link].
- Vertex AI Search result citing PubChemLite. Tert-butyl 4-(4-aminobenzyl)piperidine-1-carboxylate (C17H26N2O2).
- Vertex AI Search result citing an article on tert-Butyl (S)-3-(4-aminophenyl)piperidine-1-carboxylate. Exploring tert-Butyl (S)-3-(4-aminophenyl)piperidine-1-carboxylate: A Key Intermediate in Pharmaceutical Innovation.

